molecular formula C11H9ClN2 B2579851 1-Chloro-4-cyclopropylphthalazine CAS No. 1478359-68-0

1-Chloro-4-cyclopropylphthalazine

Cat. No. B2579851
CAS RN: 1478359-68-0
M. Wt: 204.66
InChI Key: HAGRNXPVMBSKTK-UHFFFAOYSA-N
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Description

1-Chloro-4-cyclopropylphthalazine is a chemical compound with the molecular formula C11H9ClN2 and a molecular weight of 204.66 . It is listed under CAS Number: 1478359-68-0 .


Molecular Structure Analysis

The molecular structure of a compound plays a significant role in its properties and reactivity. While specific structural information for this compound is not available, studies on similar compounds suggest that weak hydrogen bonding can significantly influence the crystal packing .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.66 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Inhibitory Activities

Research on 1-Chloro-4-cyclopropylphthalazine and its derivatives has shown significant potential in various scientific areas, particularly in the development of inhibitors for specific enzymes. One notable study involves the synthesis of various 4-benzylamino-1-chloro-6-substituted phthalazines, which were evaluated for their inhibitory activity toward phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of intracellular signaling pathways. These compounds demonstrated potent PDE5-inhibitory activities, with some derivatives exhibiting more potency than established inhibitors. Additionally, certain derivatives showed vasorelaxant activity in isolated porcine coronary arteries, suggesting potential applications in cardiovascular research (Watanabe et al., 1998).

Biological Screening and Anticancer Potential

Further extending the applications of phthalazine derivatives, another study focused on the synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives. These compounds were synthesized through condensation reactions and evaluated for their antimicrobial activities. Some of the synthesized derivatives exhibited promising effects against both Gram-positive and Gram-negative bacteria and fungi, highlighting their potential in antimicrobial therapy (El-Wahab et al., 2011).

A distinct study synthesized a new series of phthalazine derivatives starting from 1-chloro-4-(4-phenoxyphenyl)phthalazine. These derivatives were screened for their anticancer activity against various human tumor cell lines. Some compounds showed significant cytotoxic effects, comparable to or exceeding that of doxorubicin, a standard chemotherapeutic agent. This research suggests that phthalazine derivatives could be a fertile ground for developing new anticancer agents (Behalo et al., 2017).

Vascular Endothelial Growth Factor Receptor Inhibition

In the context of cancer and angiogenesis research, PTK787/ZK 222584, a derivative involving the phthalazine structure, was identified as a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. This compound impaired VEGF-induced responses and tumor growth in various models, demonstrating the therapeutic potential of phthalazine derivatives in treating solid tumors and diseases where angiogenesis plays a crucial role (Wood et al., 2000).

Future Directions

While specific future directions for 1-Chloro-4-cyclopropylphthalazine are not available, research into similar compounds like chlorobenzenes suggests that there are significant challenges and opportunities in understanding and mitigating their environmental impact .

properties

IUPAC Name

1-chloro-4-cyclopropylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-11-9-4-2-1-3-8(9)10(13-14-11)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGRNXPVMBSKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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